Pergolide-d7 (hydrochloride)
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Overview
Description
Pergolide-d7 (hydrochloride) is a deuterated form of Pergolide, an ergot-derived, orally active dopamine receptor agonist. This compound is primarily used in scientific research, particularly in the study of Parkinson’s disease. The deuterium labeling in Pergolide-d7 (hydrochloride) allows researchers to trace and quantify the compound’s pharmacokinetics and metabolic pathways more accurately .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pergolide-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Pergolide molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of Pergolide-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to confirm its isotopic labeling and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Pergolide-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines .
Scientific Research Applications
Pergolide-d7 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of Pergolide in biological systems.
Medicine: Used in pharmacokinetic studies to develop better therapeutic strategies for Parkinson’s disease.
Industry: Utilized in the development of new drugs and in quality control processes.
Mechanism of Action
Pergolide-d7 (hydrochloride) exerts its effects by acting as an agonist at dopamine receptors, particularly D2 and D3 receptors. This interaction inhibits adenylyl cyclase activity, reducing intracellular cyclic AMP levels and modulating neurotransmitter release. The compound also affects serotonin receptors, contributing to its therapeutic effects in Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Cabergoline: Another ergot-derived dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Bromocriptine: An ergot alkaloid used to treat Parkinson’s disease and certain endocrine disorders
Uniqueness
Pergolide-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C19H27ClN2S |
---|---|
Molecular Weight |
358.0 g/mol |
IUPAC Name |
(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |
InChI |
InChI=1S/C19H26N2S.ClH/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H/t13-,16-,18-;/m1./s1/i1D3,3D2,7D2; |
InChI Key |
YJVAJTHZWSIXHU-RHIUWHKTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |
Origin of Product |
United States |
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